molecular formula C10H11BrN2 B594477 5-Bromo-1-isopropylindazole CAS No. 1280786-83-5

5-Bromo-1-isopropylindazole

Cat. No. B594477
M. Wt: 239.116
InChI Key: ZHTBELQDIVCDNM-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropylindazole is a chemical compound that is used in laboratory settings . It is a type of indazole, which is a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of indazoles, including 5-Bromo-1-isopropylindazole, has been a topic of recent research . A common method for the synthesis of indazoles involves the cyclization of amido-nitriles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1-isopropylindazole is C10H11BrN2 . The structure of indazoles, including 5-Bromo-1-isopropylindazole, is a key component in functional molecules used in a variety of applications .


Chemical Reactions Analysis

Indazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of indazoles is used in the description of disconnections .


Physical And Chemical Properties Analysis

5-Bromo-1-isopropylindazole is a crystalline compound . It has a molecular weight of 239.11 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Reactivity

5-Bromo-1-isopropylindazole serves as a versatile precursor in the synthesis of complex molecules through various cross-coupling reactions. For example, it has been utilized in sequential Sonogashira and Suzuki cross-coupling reactions with indoles and indazoles to obtain new functionalized derivatives. These derivatives are explored for their potential as 5-HT receptor ligands, indicating their relevance in neurochemical research (Witulski et al., 2005).

Fluorescence Applications

Research into the fluorescence properties of related bromo-indazole derivatives highlights the potential of 5-Bromo-1-isopropylindazole in developing sensitive detection methods. For instance, the synthesis and characterization of fluorescent probes sensitive to specific chemicals demonstrate the chemical's utility in analytical chemistry and bioimaging (Lee et al., 2004).

Chemical Education and Experimentation

The compound has also been featured in comprehensive chemical experiments aimed at enhancing students' experimental skills and fostering interest in scientific research. These educational applications involve synthesizing and characterizing derivatives of bromo-indazole, combining practical laboratory skills with theoretical knowledge (Lu et al., 2021).

Covalent Inhibition Research

Further, 5-Bromo-1-isopropylindazole-related compounds have been examined for their ability to act as covalent inhibitors, offering insights into drug discovery and the development of therapeutic agents. Studies on natural product-inspired latent electrophiles reveal their potential in targeting specific protein cysteines, expanding the toolbox for covalent ligand discovery and highlighting the compound's role in medicinal chemistry research (Byun et al., 2023).

Drug Discovery and Development

Lastly, the role of click chemistry in drug discovery, where 5-Bromo-1-isopropylindazole could serve as a key building block, emphasizes its significance. The modular, reliable transformations facilitated by click chemistry techniques are increasingly applied across various stages of drug development, underscoring the compound's importance in synthesizing new therapeutic molecules (Kolb & Sharpless, 2003).

Safety And Hazards

5-Bromo-1-isopropylindazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazoles, including 5-Bromo-1-isopropylindazole, are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted indazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

5-bromo-1-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTBELQDIVCDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682068
Record name 5-Bromo-1-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-isopropyl-1H-indazole

CAS RN

1280786-83-5
Record name 5-Bromo-1-(1-methylethyl)-1H-indazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(propan-2-yl)-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-isopropylindazole
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